1-(3-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Preparation and Application in Synthesis : The compound is involved in reactions that lead to the creation of new chemical entities, such as naphtho[1,2-b]pyrans and benzylidenemalononitriles, through SNAr reactions and other synthetic pathways. These reactions are fundamental in developing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Dell, Bloxham, & Smith, 1994).
Fluorination Techniques : Research demonstrates the sequential 1,4-addition/dearomative-fluorination transformation of pyrazol-5-ones and nitroolefins, showcasing the compound's role in introducing fluorinated motifs. Such fluorination techniques are crucial for developing pharmaceuticals and agrochemicals with improved activity and stability (Li, Sun, Teng, Yu, Zhao, & Ma, 2012).
Medicinal Chemistry and Pharmacology
Anticancer Activity : Novel fluoro-substituted compounds derived from similar chemical frameworks have shown significant anticancer activity against various human cancer cell lines. This underlines the potential utility of the compound for synthesizing new anticancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antibacterial Applications : The compound's structural analogs have been utilized in developing new oxazolidinone antibacterial agents, indicating its potential as a backbone for creating antibiotics with novel mechanisms of action (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).
Material Science and Sensing Applications
- Chemosensor Development : Research into pyrazoline derivatives, which share a common motif with the compound , has led to the development of fluorescent chemosensors for metal ion detection. These findings highlight the compound’s potential application in designing new materials for sensing and detection technologies (Khan, 2020).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound, modifications to improve its properties, etc.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature for comprehensive and accurate information.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-2-1-3-15(10-13)20-9-8-19-16(17(20)22)25-11-12-4-6-14(7-5-12)21(23)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKYPZHVAHVYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one |
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